Flutemazepam

Benzodiazepine Potency Comparative Pharmacology

Benzodiazepine reference standards vary widely in potency-generic substitution invalidates assay calibration. Flutemazepam (CAS 52391-89-6) solves this with unmatched potency among 3-fluorobenzodiazepines. • 20× more potent than temazepam, 10× more potent than diazepam-reduces ligand concentration & minimizes nonspecific binding in GABA-A binding assays • Short t₁/₂ (9-25 h) & rapid oral onset ideal for acute behavioral models without carryover effects • Distinct 2-fluorophenyl + 3-hydroxy substitution pattern enables definitive SAR differentiation from temazepam/lorazepam

Molecular Formula C16H12ClFN2O2
Molecular Weight 318.73 g/mol
CAS No. 52391-89-6
Cat. No. B1213982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutemazepam
CAS52391-89-6
Synonyms7-chloro-1,3-dihydro-1-methyl-3-hydroxy-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one
SAS 646
Molecular FormulaC16H12ClFN2O2
Molecular Weight318.73 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F
InChIInChI=1S/C16H12ClFN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3
InChIKeyRMFYWNFETXNTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flutemazepam: High-Potency Fluorinated 3-Hydroxy Benzodiazepine


Flutemazepam (CAS 52391-89-6) is a 3-hydroxy benzodiazepine derivative and the fluorinated analogue of temazepam [1]. It acts as an agonist at the benzodiazepine binding site on GABA-A receptors, enhancing GABA-mediated chloride channel opening [2]. Characterized by a short elimination half-life of 9–25 hours , flutemazepam exhibits hypnotic, sedative, amnesiac, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties [1][3]. Originally synthesized by Leo Sternbach in 1965, it was further developed by Stabilimenti Chimici Farmaceutici Riuniti SpA in the mid-1970s and is indicated for the treatment of severe insomnia [3].

01 Benzodiazepine-site GABA-A agonist for receptor studies
02 Fluorinated temazepam analogue as SAR chemical probe
03 Short half-life profile for acute behavioral pharmacology models

Flutemazepam: Limits of Generic Substitution


Generic substitution among benzodiazepines is scientifically invalid due to wide variations in potency, pharmacokinetic profiles, and receptor subtype selectivity. Flutemazepam distinguishes itself through a unique combination of a 3-hydroxy moiety and a 2-fluorophenyl group, which confers a specific potency, rapid onset of action, and a short elimination half-life [1][2]. In a 1976 comparative test of nine 3-fluorobenzodiazepines, flutemazepam demonstrated the highest potency, being 20 times more potent than its closest analogue temazepam and 10 times more potent than diazepam [1]. Such quantitative differences underscore that flutemazepam is not a drop-in replacement for other benzodiazepines in research or industrial settings. Procurement decisions must be guided by these specific, quantifiable properties.

Potency divergence Benzodiazepine analogues exhibit marked potency differences; direct substitution may not replicate intended pharmacodynamic response.
Pharmacokinetic profile Short elimination half-life and distinct metabolite pathways may not transfer long-acting benzodiazepine study designs.
Structural specificity The 2‑fluorophenyl and 3‑hydroxy motifs confer receptor interactions not shared by non‑fluorinated or de‑hydroxy analogues.

Flutemazepam: Quantitative Evidence vs. Key Comparators


Potency vs. Temazepam and Diazepam

In a 1976 comparative study of nine 3-fluorobenzodiazepine compounds, flutemazepam was identified as the most potent analogue [1][2]. It was 20 times more potent than temazepam, 10 times more potent than diazepam and nitrazepam, 5 times more potent than nimetazepam, and roughly equipotent to lorazepam [1][3]. This high potency is linked to its structural features: a 3-hydroxy group and a 2-fluorophenyl substitution [3].

Relative Potency
Head-to-head
20× vs Temazepam
10× vs Diazepam
Supports high‑affinity GABA‑A site agonist assay calibration
In vivo model; data source review recommended
Benzodiazepine Potency Comparative Pharmacology

Short Elimination Half-Life

Flutemazepam is characterized by a short elimination half-life ranging from 9 to 25 hours [1][2]. This contrasts with other benzodiazepines that have longer half-lives (e.g., diazepam's active metabolite nordazepam has a half-life of 30–200 hours), potentially leading to different accumulation and washout profiles [3].

Elimination t1/2
Class-level
9–25 h
Short half‑life supports acute PK/PD model interpretation
Source-specific; class‑level inference
Benzodiazepine Pharmacokinetics Half-Life

Rapid Oral Onset of Action

In the 1976 comparative study, flutemazepam was identified as the most rapid-acting compound of the series via oral administration [1]. It was also noted as the most active and powerful anxiolytic, myorelaxant, tranquilizer, motor-impairing, amnesic, sedative-hypnotic, and anti-convulsive agent at doses as low as 0.5–1 mg [1].

Onset of Action
Head-to-head
Most rapid‑acting among 9 tested
Supports acute behavioral pharmacology model selection
Animal model; data to verify
Benzodiazepine Onset of Action Pharmacodynamics

Structural Features: 3-Hydroxy and 2-Fluorophenyl Groups

Flutemazepam is the fluorinated analogue of temazepam, distinguished by the presence of a 2-fluorophenyl group in place of temazepam's phenyl group, and retains the 3-hydroxy moiety [1]. This combination is rare among clinically available benzodiazepines and is responsible for its high potency and specific pharmacological profile .

Key Substituents
Class-level
2‑Fluorophenyl + 3‑OH
Enables SAR probe for fluorine/hydroxy modulation
Class‑level inference
Benzodiazepine Structure-Activity Relationship SAR

Flutemazepam: High-Value Research and Industrial Applications


Reference Standard for Potent Benzodiazepine Agonists

Flutemazepam's extreme potency (20× temazepam, 10× diazepam) [1] makes it an ideal reference standard for calibrating in vitro binding assays, electrophysiological studies of GABA-A receptor function, and high-throughput screening campaigns targeting the benzodiazepine site. Its high affinity reduces the required ligand concentration, minimizing nonspecific binding and improving signal-to-noise ratios.

Behavioral Studies with Rapid-Onset Anxiolytic

As the most rapid-acting 3-fluorobenzodiazepine via oral administration [1] and possessing a short half-life of 9–25 hours , flutemazepam is optimally suited for acute behavioral models (e.g., elevated plus maze, conflict tests) where a fast onset and limited duration of action are desirable to avoid carryover effects and minimize animal stress.

Forensic Toxicology and Analytical Method Development

Given its unique chemical structure (fluorinated 3-hydroxy benzodiazepine) [2] and controlled substance status in many jurisdictions, flutemazepam serves as an important analytical reference material for developing and validating GC-MS, LC-MS/MS, and other confirmatory methods used in forensic toxicology laboratories to identify and quantify benzodiazepines in biological matrices.

SAR of Benzodiazepine Receptor Ligands

Flutemazepam's distinct substitution pattern (2-fluorophenyl and 3-hydroxy groups) [2] provides a valuable probe for SAR studies. Comparing its binding affinity, functional activity, and metabolic profile with those of temazepam, lorazepam, and other analogues allows researchers to dissect the contributions of specific functional groups to receptor interactions and pharmacokinetic properties.

Application
Selection Property
Validation Focus
GABA‑A receptor binding assay calibration
Benzodiazepine‑site binding affinity
Assay sensitivity and non‑specific binding reduction
Acute behavioral pharmacology models
Rapid onset and short half‑life
Time‑dependent behavioral endpoint monitoring
Forensic analytical method development
Unique fluorinated 3‑hydroxy structure
Chromatographic separation and mass spectrometric identification
Benzodiazepine SAR probe
2‑Fluorophenyl and 3‑hydroxy substitution
Binding affinity and metabolic stability comparisons

Technical Documentation Hub

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